molecular formula C17H19N5OS2 B10984375 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10984375
M. Wt: 373.5 g/mol
InChI Key: JZGXUEACEJTEEE-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazole ring, and a thiophene ring

Preparation Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiadiazole ring, followed by the introduction of the cyclohexyl group. Subsequent steps involve the formation of the pyrazole ring and the attachment of the thiophene ring. The final step includes the formation of the carboxamide group. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be compared with other compounds that have similar structural features, such as:

    N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide: This compound shares the thiadiazole and thiophene rings but differs in the acetamide group.

    N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide: Similar in structure but with variations in the acetamide group and the position of the thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H19N5OS2/c1-22-13(10-12(21-22)14-8-5-9-24-14)15(23)18-17-20-19-16(25-17)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,18,20,23)

InChI Key

JZGXUEACEJTEEE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

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